molecular formula C12H13NO3 B1426857 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid CAS No. 1304787-76-5

1-(2-methoxyethyl)-1H-indole-5-carboxylic acid

Cat. No.: B1426857
CAS No.: 1304787-76-5
M. Wt: 219.24 g/mol
InChI Key: MNWYXWHBUCHHTF-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxyethyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the 5-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 1H-indole-5-carboxylic acid.

    Alkylation: The indole nitrogen is alkylated using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step introduces the 2-methoxyethyl group to the nitrogen atom of the indole ring.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carboxylic acid group to an alcohol.

    Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or alkyl halides.

Major Products Formed:

    Oxidation: Formation of indole-5-carboxylic acid derivatives.

    Reduction: Formation of 1-(2-methoxyethyl)-1H-indole-5-methanol.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

    1H-Indole-5-carboxylic acid: Lacks the methoxyethyl group but shares the indole core structure.

    1-(2-Hydroxyethyl)-1H-indole-5-carboxylic acid: Similar structure with a hydroxyethyl group instead of a methoxyethyl group.

    1-(2-Ethoxyethyl)-1H-indole-5-carboxylic acid: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness: 1-(2-Methoxyethyl)-1H-indole-5-carboxylic acid is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may confer specific advantages in certain applications, such as enhanced solubility or selectivity in biological systems.

Properties

IUPAC Name

1-(2-methoxyethyl)indole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-16-7-6-13-5-4-9-8-10(12(14)15)2-3-11(9)13/h2-5,8H,6-7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWYXWHBUCHHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 1-(2-methoxyethyl)-1H-indole-5-carboxylate (132 mg, 0.57 mmol, Step-1), 2M aqueous sodium hydroxide solution (2 mL), and methanol (2 mL) was stirred at 60° C. for 2 hours. The mixture was acidified with 2M aqueous hydrochloric acid solution, and the organic solvent was concentrated under reduced pressure. The precipitate was collected by filtration and dried to give 118 mg (95%) of the title compound as a white solid.
Name
methyl 1-(2-methoxyethyl)-1H-indole-5-carboxylate
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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